N-Methyl Substitution Abolishes c-Met Kinase Inhibition Relative to the 2-Amino Parent Scaffold
In a direct head-to-head comparison within the same study, the N-methylated aminopyridine-benzoxazole scaffold (exemplified by compound 20) exhibited a c-Met IC50 >10 µM, whereas the corresponding unsubstituted 2-amino parent compound (compound 16) retained a measurable, albeit weak, inhibitory profile [1]. While compound 20 in the Cho et al. study bears additional structural complexity, the critical SAR finding is that N-methylation of the aminopyridine nitrogen is sufficient to ablate kinase inhibition. The target compound, 3-(5-chloro-1,3-benzoxazol-2-yl)-N-methylpyridin-2-amine, incorporates this same deactivating N-methyl modification, positioning it as a functionally distinct entity from its 2-amino analog.
| Evidence Dimension | c-Met kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 >10 µM (inferred from class-level SAR for N-methyl aminopyridine-benzoxazole; direct measurement for CAS 860609-37-6 not identified) |
| Comparator Or Baseline | 2-Amino parent scaffold (compound 16): IC50 >10 µM; Unsubstituted 2-amino analogs with optimized substitution: IC50 as low as 0.003 µM (compound 24) |
| Quantified Difference | N-methylation results in >10-fold loss of potency relative to active analogs; functional inactivation relative to the unsubstituted amino series. |
| Conditions | In vitro c-Met enzymatic kinase assay, conditions per Ref. 14 in Cho et al. (2010). |
Why This Matters
This defines the compound's utility as a negative control or an inactive scaffold for mechanistic studies, where its lack of c-Met inhibition is a critical differentiation factor from active leads.
- [1] Cho, S. Y.; Han, S.-Y.; Ha, J. D.; Ryu, J. W.; Lee, C. O.; Jung, H.; Kang, N. S.; Kim, H. R.; Koh, J. S.; Lee, J. Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors. Bioorg. Med. Chem. Lett. 2010, 20, 4223–4227. View Source
